

Technical Whitepaper: Structure-Activity Relationship of N-Hydroxy-N-(2-methylphenyl)propanamide

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Compound of Interest

Compound Name:	<i>N</i> -hydroxy- <i>N</i> -(2-methylphenyl)propanamide
CAS No.:	151826-41-4
Cat. No.:	B125090

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Executive Summary

N-hydroxy-N-(2-methylphenyl)propanamide (CAS Registry Number implied via analogues: N-propionyl-N-(*o*-tolyl)hydroxylamine) represents a critical chemical scaffold in two distinct fields of medicinal chemistry:

- **Anti-inflammatory Therapeutics:** As a "Type A" hydroxamic acid 5-lipoxygenase (5-LOX) inhibitor, acting via iron chelation and redox cycling to suppress leukotriene biosynthesis.
- **Molecular Toxicology:** As a model for the N-hydroxy metabolites of aromatic amides, serving as a proximal carcinogen that elucidates the steric influence of ortho-substitution on nitrenium ion formation and DNA alkylation.

This guide dissects the molecule's architecture to explain how specific structural modifications drive its transition from a potent enzyme inhibitor to a genotoxic hazard.

Chemical Architecture & Synthesis

Structural Analysis

The molecule consists of three pharmacophoric distinct regions:

- Region A (The Warhead): The N-hydroxyamide moiety (). This group possesses a pKa 8–9, allowing it to exist as a mono-anion at physiological pH, essential for bidentate metal chelation.
- Region B (The Lipophilic Tail): The propanamide (ethyl) side chain. This provides the necessary lipophilicity (logP modulation) to enter the hydrophobic substrate channel of 5-LOX.
- Region C (The Aryl Core): The 2-methylphenyl (o-tolyl) ring. The ortho-methyl group introduces significant steric torsion, preventing coplanarity between the phenyl ring and the amide plane.

Synthetic Protocol (Self-Validating)

Objective: Synthesis of **N-hydroxy-N-(2-methylphenyl)propanamide** from 2-nitrotoluene.

Reagents: 2-Nitrotoluene, Zinc dust, Ammonium chloride (

), Propionyl chloride, Sodium bicarbonate (

).

Step 1: Partial Reduction to Hydroxylamine

- Dissolve 2-nitrotoluene (10 mmol) in 50% aqueous ethanol.
- Add (1.2 eq) and cool to 0°C.

- Add Zinc dust (2.0 eq) portion-wise over 30 minutes. Critical: Maintain temp <10°C to prevent over-reduction to the amine.
- Filter zinc oxide residues and extract the filtrate with ether. The product, N-(2-methylphenyl)hydroxylamine, is unstable; proceed immediately.

Step 2: Selective N-Acylation

- Dissolve the fresh hydroxylamine in dichloromethane (DCM) containing saturated aqueous (biphasic system).
- Add Propionyl chloride (1.1 eq) dropwise at 0°C. Mechanism: The biphasic base scavenges HCl, while the organic phase protects the product from hydrolysis.
- Separate organic layer, dry over , and recrystallize from EtOAc/Hexane.
- Validation: Ferric Chloride Test. Dissolve a crystal in MeOH and add 1% . A deep violet/red complex confirms the presence of the hydroxamic acid () moiety.

Pharmacology: 5-Lipoxygenase Inhibition[1][2][3]

Mechanism of Action

The primary target, 5-LOX, contains a non-heme iron active site. The enzyme initiates leukotriene synthesis by abstracting a hydrogen atom from arachidonic acid.

- Chelation: The N-hydroxy group forms a bidentate complex with the active site , displacing water or hydroxide ligands.
- Redox Trapping: N-aryl hydroxamic acids can reduce the active to the inactive

state. The N-hydroxy moiety is oxidized to a nitroxide radical in the process, which is unstable but effectively shuts down the catalytic cycle.

SAR Analysis: The "Ortho" Effect

Why the 2-methyl group?

- **Metabolic Stability:** Unsubstituted phenyl rings are rapidly hydroxylated at the para position. The o-methyl group blocks adjacent metabolic sites and sterically hinders amide hydrolysis.
- **Potency Trade-off:** While para-substitution often increases potency via hydrophobic interaction, the ortho-methyl group twists the phenyl ring

45–60° out of the amide plane. This reduces conjugation but can improve fit into the curved hydrophobic pocket of 5-LOX, mimicking the cis-double bonds of arachidonic acid.

Table 1: Comparative SAR of N-Aryl Hydroxamic Acids against 5-LOX

Structural Variable	Modification	Effect on Activity ()	Mechanistic Reason
N-Headgroup	-N(H)-C(=O)-	Inactive	Loss of chelating oxygen; cannot bind Fe.
N-Headgroup	-N(OH)-C(=O)-	Active (< 1 M)	Bidentate chelation + Redox potential.
Aryl Ring	Phenyl (Unsubst.) ^[1]	Moderate	Rapid metabolic clearance.
Aryl Ring	2-Methylphenyl	High	Steric bulk improves pocket fit; increases metabolic half-life.
Acyl Chain	Acetyl ()	Low	Insufficient lipophilicity for active site entry.
Acyl Chain	Propanoyl ()	Optimal	Balances LogP (2.5) with solubility.

Toxicology: The Carcinogenic Pathway

While valuable as inhibitors, N-aryl hydroxamic acids are notoriously toxic.

- Sulfation: Cytosolic sulfotransferases (SULTs) transfer a sulfate group to the N-OH oxygen.
- Heterolysis: The N-O-Sulfate bond is labile. It cleaves spontaneously to release sulfate and generate a highly electrophilic Nitrenium Ion ().
- DNA Adducts: This cation attacks the C8 position of Guanine in DNA, leading to mutations.

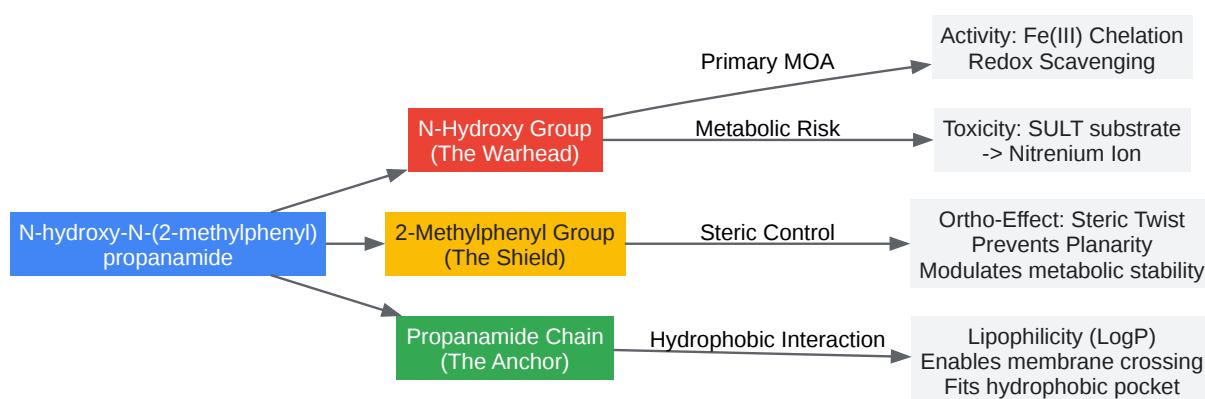
The Safety Paradox: The ortho-methyl group in **N-hydroxy-N-(2-methylphenyl)propanamide** increases the stability of the precursor but destabilizes the nitrenium ion via steric inhibition of

resonance. This theoretically makes the ortho isomer less mutagenic than the para isomer, but it remains a genotoxic hazard in drug development.

Visualizations

Structure-Activity Relationship Map

The following diagram illustrates the functional roles of each molecular region.

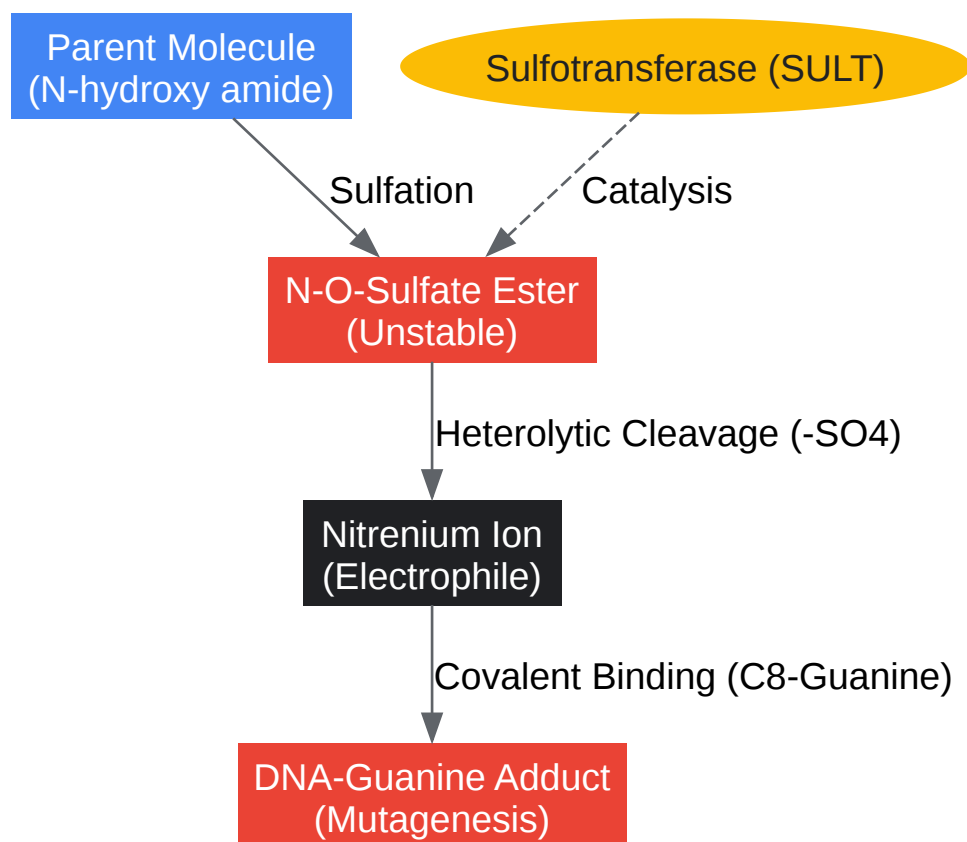


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Figure 1: Functional decomposition of the **N-hydroxy-N-(2-methylphenyl)propanamide** scaffold.

Metabolic Activation Pathway

This workflow details the transformation from inhibitor to carcinogen.



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Figure 2: The bio-activation pathway of N-aryl hydroxamic acids leading to genotoxicity.[2]

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